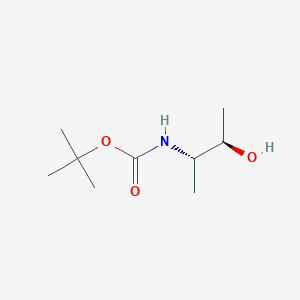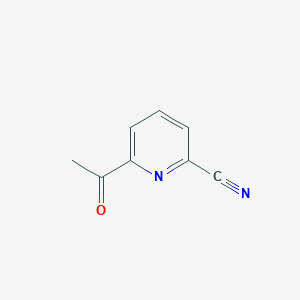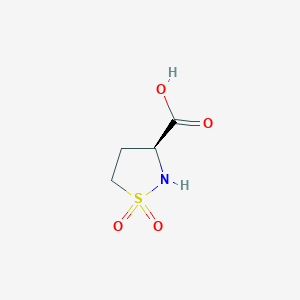
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid, also known as DTCA, is a heterocyclic organic compound that has been widely studied for its potential applications in the fields of medicine and agriculture. DTCA is a derivative of thiazolidine-2,4-dione and has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Mécanisme D'action
The mechanism of action of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid is not fully understood. However, it has been suggested that (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid exerts its biological effects by modulating various signaling pathways. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy metabolism. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Effets Biochimiques Et Physiologiques
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has also been found to inhibit the production of pro-inflammatory cytokines by macrophages. In vivo studies have shown that (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid reduces tumor growth and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid is also relatively inexpensive compared to other compounds with similar biological activities. However, (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid. One potential direction is the development of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanisms underlying the antitumor, anti-inflammatory, and antiviral activities of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid. Additionally, the use of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid as a plant growth regulator in agriculture could be further explored. Finally, the potential use of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid as a therapeutic agent for various diseases, including cancer and inflammatory disorders, warrants further investigation.
Méthodes De Synthèse
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid can be synthesized using various methods, including the reaction of thiazolidine-2,4-dione with chloroacetic acid, the reaction of thiazolidine-2,4-dione with bromoacetic acid, and the reaction of thiazolidine-2,4-dione with chloroacetyl chloride. However, the most commonly used method for the synthesis of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid is the reaction of thiazolidine-2,4-dione with monochloroacetic acid in the presence of sodium hydroxide. This method yields (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid with a high purity and yield.
Applications De Recherche Scientifique
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been extensively studied for its potential applications in the fields of medicine and agriculture. In medicine, (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been found to exhibit antitumor, anti-inflammatory, and antiviral properties. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been shown to have antiviral properties by inhibiting the replication of viruses such as HIV and hepatitis B virus.
In agriculture, (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been studied for its potential use as a plant growth regulator. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been found to promote the growth of various crops, including rice, wheat, and soybeans. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has also been shown to increase the resistance of plants to various stresses, including drought and salt stress.
Propriétés
Numéro CAS |
147878-93-1 |
|---|---|
Nom du produit |
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid |
Formule moléculaire |
C4H7NO4S |
Poids moléculaire |
165.17 g/mol |
Nom IUPAC |
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid |
InChI |
InChI=1S/C4H7NO4S/c6-4(7)3-1-2-10(8,9)5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1 |
Clé InChI |
CKMPIUWDWKULKJ-VKHMYHEASA-N |
SMILES isomérique |
C1CS(=O)(=O)N[C@@H]1C(=O)O |
SMILES |
C1CS(=O)(=O)NC1C(=O)O |
SMILES canonique |
C1CS(=O)(=O)NC1C(=O)O |
Synonymes |
3-Isothiazolidinecarboxylicacid,1,1-dioxide,(3S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)
![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)
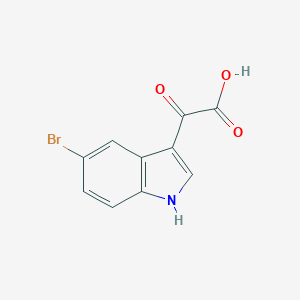
![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)

![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)
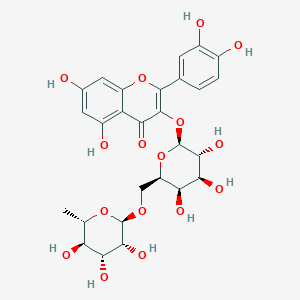
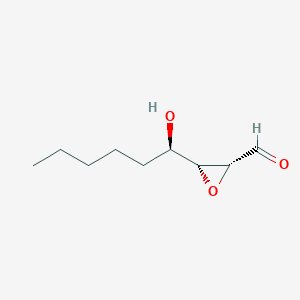
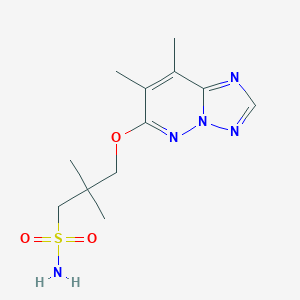
![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)

